n-Heptylguanidine sulfate

Description

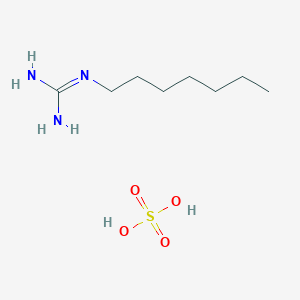

n-Heptylguanidine sulfate is a guanidine derivative featuring a seven-carbon alkyl chain (heptyl group) linked to the guanidine moiety, paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in organic synthesis, pharmaceuticals, and agrochemicals. These comparisons highlight the influence of alkyl chain length and substitution patterns on physicochemical behavior and industrial utility .

Properties

CAS No. |

62646-17-7 |

|---|---|

Molecular Formula |

C8H21N3O4S |

Molecular Weight |

255.34 g/mol |

IUPAC Name |

2-heptylguanidine;sulfuric acid |

InChI |

InChI=1S/C8H19N3.H2O4S/c1-2-3-4-5-6-7-11-8(9)10;1-5(2,3)4/h2-7H2,1H3,(H4,9,10,11);(H2,1,2,3,4) |

InChI Key |

WFNGKVYYLJTDDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The guanidine group in n-heptylguanidine sulfate acts as a strong nucleophile due to its resonance-stabilized positive charge and lone electron pairs on nitrogen atoms. This facilitates:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride).

Mechanism :

-

Deprotonation of the guanidine group under basic conditions.

-

Nucleophilic attack on electrophilic carbon centers (e.g., in alkyl halides).

-

Formation of N-alkylated or N-acylated derivatives.

Sulfation and Desulfation

The sulfate group undergoes reversible sulfation-desulfation processes under specific conditions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfation | SO₃·Et₃N, DMF, 55°C | Introduces additional sulfate groups |

| Desulfation | Acidic hydrolysis (HCl, 80°C) | Cleaves sulfate groups |

Key Findings :

-

Sulfation enhances solubility in polar solvents (e.g., water, DMSO).

-

Desulfation under acidic conditions regenerates n-heptylguanidine, enabling modular functionalization .

Coordination Chemistry

The guanidine moiety acts as a ligand for transition metals:

-

Complex Formation : Binds to Cu²⁺, Fe³⁺, and Zn²⁺ via nitrogen lone pairs, forming stable chelates.

-

Catalytic Applications : Metal complexes catalyze oxidation reactions (e.g., alcohol to ketone conversions).

Example Reaction :

Biochemical Interactions

While primarily chemical, its sulfate group enables interactions with biological macromolecules:

-

Protein Binding : Binds to sulfated glycosaminoglycans (GAGs) via electrostatic interactions, mimicking heparin’s behavior .

-

Enzyme Modulation : Inhibits serine proteases by mimicking arginine residues in active sites.

SPR Data Analogy :

Pseudo-hexasaccharides with sulfate groups show dissociation constants (

) as low as 19.6 nM for FGF-2 binding , suggesting this compound’s potential in similar assays.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₃ and heptylguanidine.

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strongly alkaline solutions.

Comparison with Similar Compounds

Methylguanidine Sulfate

- Molecular Structure : Methylguanidine sulfate consists of a methyl group (-CH₃) attached to the guanidine core, forming a 1:1 or 2:1 sulfate salt depending on synthesis conditions.

- Properties :

- Applications: Used as a precursor in nitrile addition reactions and agrochemical synthesis (e.g., hexazinone and pirimicarb) .

N-Ethylguanidine Sulfate (CAS 3482-86-8)

N,N-Dimethylguanidine Sulfate (CAS 598-65-2)

- Molecular Structure : Features two methyl groups on the guanidine nitrogen, forming a 2:1 sulfate salt.

- Properties :

- Applications: Key in synthesizing herbicides (e.g., hexazinone) and technical products. The dimethyl substitution reduces basicity compared to monoalkyl derivatives, altering reactivity in nucleophilic substitutions .

1-(2-Phenylethyl)guanidine Sulfate

- Structure : Aromatic phenethyl group attached to guanidine, paired with sulfate.

- Properties :

Structural and Functional Trends

Alkyl Chain Impact

- Solubility : Shorter chains (methyl, ethyl) increase water solubility; longer chains (heptyl, phenethyl) enhance lipophilicity, favoring organic solvent compatibility.

- Thermal Stability : Decomposition temperatures correlate with alkyl chain length. For example, N-ethylguanidine sulfate decomposes at ~245°C, while dimethyl derivatives show higher stability .

Industrial Relevance

- Pharmaceuticals : Ethyl and phenethyl derivatives are preferred for drug intermediates due to balanced solubility and bioavailability.

- Agrochemicals : Methyl and dimethyl variants dominate herbicide synthesis due to cost-effectiveness and reactivity .

Q & A

Q. Q. How can systematic reviews improve the interpretation of fragmented data on n-heptylguanidine sulfate’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.